Nitromethanamine
Overview
Description
Nitromethanamine, also known as methylnitramine, is an organic compound with the chemical formula CH4N2O2. It is a colorless to yellow liquid with a strong pungent odor. This compound is primarily used as a reagent in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitromethanamine can be synthesized through the nitration of methylamine. The process involves reacting methylamine with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires cooling to maintain the temperature and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar nitration process. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Nitromethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Nitromethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Nitromethanamine involves its interaction with molecular targets and pathways. It can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including potential toxicity and therapeutic actions .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): An organic compound with the formula (CH3)2NNO.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar properties and applications.
Uniqueness: Nitromethanamine is unique due to its specific chemical structure and reactivity. Unlike other nitrosamines, it has distinct applications in organic synthesis and potential biological activities that make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
nitromethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1-3(4)5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYFSTSOVKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.055 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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